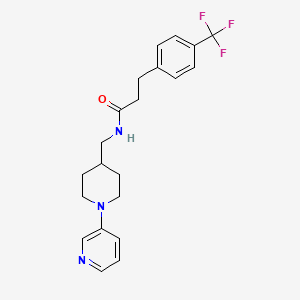

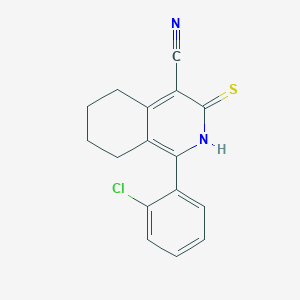

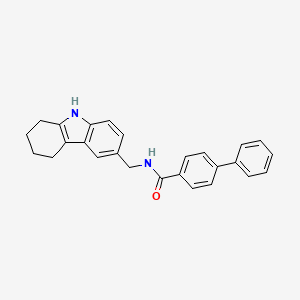

N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide" is a synthetic molecule that may be related to various pharmacologically active compounds. While the specific compound is not directly mentioned in the provided papers, similar structures are discussed, which can provide insights into the potential properties and activities of the compound .

Synthesis Analysis

The synthesis of related compounds often involves the formation of amide bonds and the introduction of various functional groups to a piperidine or pyridine scaffold. For instance, the synthesis of N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides and related compounds involves the fusion of chemical fragments from clinically relevant antiepileptic drugs . Similarly, the synthesis of 1,2,4-triazolo[1,5-a]pyridines from N-(pyridin-2-yl)benzimidamides through phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation indicates the potential for complex cyclization reactions in the synthesis of such compounds .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as NMR spectroscopy and X-ray crystallography. For example, the crystal structure of a fentanyl analogue was determined, revealing protonation on the piperidine ring and the formation of a supramolecular motif . This suggests that the compound of interest may also exhibit interesting structural features, such as specific protonation sites and potential for forming supramolecular structures.

Chemical Reactions Analysis

The chemical reactivity of similar compounds includes the formation of N-N bonds, as seen in the synthesis of 1,2,4-triazolo[1,5-a]pyridines . Additionally, the presence of amide bonds and aromatic systems in the structure suggests potential for various substitution reactions, hydrogen bonding, and interactions with biological targets.

Physical and Chemical Properties Analysis

Compounds with structural similarities often exhibit a range of physical and chemical properties that can be inferred. For instance, the presence of a trifluoromethyl group, as seen in the synthesis of a glycine transporter 1 inhibitor, suggests the compound may have increased lipophilicity, which could affect its pharmacokinetic profile . The crystal structure analysis of related compounds can also provide information on the compound's solid-state properties, such as stability and intermolecular interactions , .

科学的研究の応用

Glycine Transporter Inhibition

One significant application of compounds structurally similar to N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide is their role as glycine transporter 1 inhibitors. For instance, a related compound, 1-methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide, demonstrated potent GlyT1 inhibitory activity, favorable pharmacokinetics, and an increase in cerebrospinal fluid glycine concentration in rats (Yamamoto et al., 2016).

Antiallergic Activity

Similar compounds have been explored for their potential antiallergic properties. A study on a series of N-(pyridin-2-yl)-3-(piperazin-1-yl) propanamides, synthesized from N-pyridinylpropenamides, revealed promising antiallergic activity as assayed by the passive cutaneous anaphylaxis test (Courant et al., 1993).

Anti-Angiogenic and DNA Cleavage Activities

Research on N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives showed significant anti-angiogenic and DNA cleavage activities, suggesting their potential as anticancer agents. These compounds effectively blocked blood vessel formation in vivo and exhibited differential DNA binding and cleavage capabilities (Kambappa et al., 2017).

Corrosion Inhibition

Piperidine derivatives, closely related to the compound , have been investigated for their corrosion inhibition properties on iron. Quantum chemical calculations and molecular dynamics simulations were used to study their adsorption and inhibition efficacy, demonstrating potential applications in materials science (Kaya et al., 2016).

Electrophilic Dearomatization and Spirocyclization

The compound's structural analogs have been used in the synthesis of spirocyclic piperidines, valuable in creating biologically active molecules. An example includes the treatment of N-arylisonicotinamides with trifluoromethanesulfonic anhydride, leading to spirocyclic dihydropyridines, which can be further converted to spirocyclic piperidines (Arnott et al., 2008).

特性

IUPAC Name |

N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24F3N3O/c22-21(23,24)18-6-3-16(4-7-18)5-8-20(28)26-14-17-9-12-27(13-10-17)19-2-1-11-25-15-19/h1-4,6-7,11,15,17H,5,8-10,12-14H2,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFGXBVFYEKFYTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)CCC2=CC=C(C=C2)C(F)(F)F)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

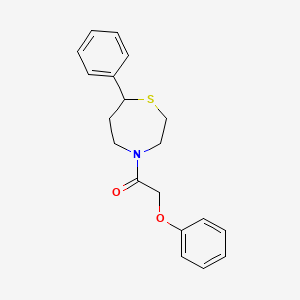

![Methyl (E)-4-oxo-4-[4-(6-phenylpyridazin-3-yl)-1,4-diazepan-1-yl]but-2-enoate](/img/structure/B2518934.png)

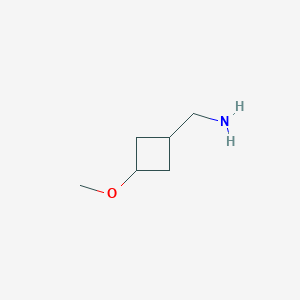

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3,4-dimethoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2518937.png)

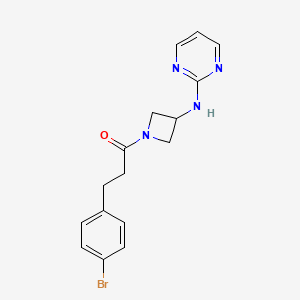

![2-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2518948.png)